molecular formula C13H24N2S B14458492 1-Decyl-3H-imidazole-2-thione CAS No. 72816-74-1

1-Decyl-3H-imidazole-2-thione

Cat. No.: B14458492
CAS No.: 72816-74-1
M. Wt: 240.41 g/mol
InChI Key: JDIVIRKXRABDRT-UHFFFAOYSA-N
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Description

1-Decyl-3H-imidazole-2-thione is an imidazole-2-thione derivative featuring a decyl (C₁₀H₂₁) substituent. This compound belongs to the class of sulfur-containing heterocycles, characterized by a five-membered aromatic ring with two nitrogen atoms and a thione (C=S) group. The decyl chain introduces significant lipophilicity, distinguishing it from shorter-chain or aromatic-substituted analogs.

Properties

CAS No.

72816-74-1

Molecular Formula

C13H24N2S

Molecular Weight

240.41 g/mol

IUPAC Name

3-decyl-1H-imidazole-2-thione

InChI

InChI=1S/C13H24N2S/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13(15)16/h10,12H,2-9,11H2,1H3,(H,14,16)

InChI Key

JDIVIRKXRABDRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C=CNC1=S

Origin of Product

United States

Preparation Methods

The synthesis of 1-Decyl-3H-imidazole-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the silylation of N,N-dimethylimidazol-2-thione followed by the addition of organochlorosilanes . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Decyl-3H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thione group can yield the corresponding imidazole.

    Substitution: The compound can undergo alkylation, halogen addition, and other substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Decyl-3H-imidazole-2-thione involves its interaction with molecular targets and pathways. The compound can coordinate with transition and main group metals, forming stable complexes that exhibit various biological activities . The exact molecular targets and pathways depend on the specific application and the nature of the metal complexes formed.

Comparison with Similar Compounds

Aromatic-Substituted Derivatives

  • 1-(4-Methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 23671-38-7): Features a 4-methylphenyl group, enhancing aromatic stacking interactions. Molecular weight: 190.27 g/mol .

Aliphatic-Substituted Derivatives

  • 1,3-Bis(1-cyclohexylethyl)imidazolidine-2-thione : Contains bulky cyclohexylethyl groups, which increase steric hindrance and reduce conformational flexibility compared to the linear decyl chain in 1-Decyl-3H-imidazole-2-thione .

Fused-Ring Systems

  • 1H-Thieno[3,4-d]imidazole-2(3H)-thione: A thiophene-fused derivative with enhanced π-conjugation, influencing redox properties and interaction with biological targets .

Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) logP (Predicted) Water Solubility
This compound Decyl (C₁₀H₂₁) ~268.4* ~5.2 Low
1-(4-Methylphenyl)-imidazole-2-thione 4-Methylphenyl 190.27 ~2.8 Moderate
1-Ethyl-5-phenylimidazole-2-thiol Ethyl, phenyl ~206.3 ~3.1 Moderate
1H-Thieno[3,4-d]imidazole-2(3H)-thione Thiophene-fused ~166.2 ~1.9 High

*Estimated based on structural analogs.

Key Observations :

  • The decyl chain in this compound significantly increases lipophilicity (logP ~5.2), favoring membrane permeability but reducing aqueous solubility compared to phenyl or thiophene-substituted analogs .
  • Bulky substituents (e.g., cyclohexylethyl) in imidazolidine-2-thiones reduce solubility but enhance thermal stability .

Key Observations :

  • The long alkyl chain in this compound may limit bioavailability for systemic applications but could enhance topical or lipid-based drug delivery .
  • Thione-containing derivatives (e.g., 1H-thienoimidazole-2-thione) exhibit strong antimicrobial activity, likely due to sulfur-mediated interactions with microbial enzymes .

Crystallographic and Intermolecular Interaction Data

  • 1,3-Bis(1-cyclohexylethyl)imidazolidine-2-thione : Exhibits a planar imidazolidine ring with C–H···S hydrogen bonds stabilizing the crystal lattice .
  • 1-Methyl-1H-benzimidazole-2(3H)-thione : Features π-π stacking between benzimidazole rings and N–H···S hydrogen bonds, common in aromatic imidazole-thiones .

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